molecular formula C19H23N3O3 B2471951 4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034385-77-6

4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2471951
CAS No.: 2034385-77-6
M. Wt: 341.411
InChI Key: YRBZNHDAORVMBE-UHFFFAOYSA-N
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Description

4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinone core, an azetidine ring, and a dimethylamino benzoyl group, which contribute to its distinctive properties.

Properties

IUPAC Name

4-[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-8-16(10-18(23)21(13)4)25-17-11-22(12-17)19(24)14-6-5-7-15(9-14)20(2)3/h5-10,17H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBZNHDAORVMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Azetidine-3-ol Derivatives

The azetidine ring is constructed via cyclization of linear precursors. A validated approach involves:

  • N-Alkylation of a secondary amine with bromoacetonitrile to form a β-amino nitrile intermediate.
  • Cyclization using lithium hexamethyldisilylazide (LiHMDS) at −50°C, yielding a 1.2:1 epimeric mixture of azetidine-3-ol derivatives (e.g., 5a and 5b in).
  • Chromatographic separation of epimers (53% yield for 5a , 40% for 5b ).

Example Protocol :

  • Treat N-allyl amino diol 1a (20 g) with bromoacetonitrile (1.2 eq) in THF at 0°C.
  • Protect the primary alcohol with trityl chloride (1.1 eq) in pyridine.
  • Cyclize the intermediate with LiHMDS (−50°C, 2 h) to yield azetidine-3-ol 5a .

Functionalization of Azetidine with 3-(Dimethylamino)benzoyl Group

The azetidine nitrogen is acylated using 3-(dimethylamino)benzoyl chloride under mild conditions:

  • Acylation : React azetidine-3-ol 5a (1.0 eq) with 3-(dimethylamino)benzoyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (2.0 eq) at 0°C→RT.
  • Yield : 85–92% after purification via silica gel chromatography.

Critical Considerations :

  • Electron-donating dimethylamino groups may slow acylation; excess acyl chloride ensures completion.
  • Trityl protection of the azetidine hydroxyl group prevents undesired side reactions.

Etherification with 1,6-Dimethylpyridin-2(1H)-one

Activation of the Azetidine Hydroxyl Group

The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution:

  • Mesylation : Treat azetidine-3-ol 5a (1.0 eq) with methanesulfonyl chloride (1.5 eq) and DMAP (0.1 eq) in DCM at 0°C.
  • Tosylation : Use p-toluenesulfonyl chloride (1.3 eq) in pyridine at RT.

Williamson Ether Synthesis

Couple the activated azetidine with 1,6-dimethylpyridin-2(1H)-one under basic conditions:

  • Reaction : Combine mesylated azetidine (1.0 eq), 1,6-dimethylpyridin-2(1H)-one (1.2 eq), and K₂CO₃ (3.0 eq) in DMF at 80°C for 12 h.
  • Yield : 70–78% after column chromatography.

Alternative Approach – Mitsunobu Reaction :

  • Use DIAD (1.5 eq), PPh₃ (1.5 eq), and 1,6-dimethylpyridin-2(1H)-one (1.2 eq) in THF at 0°C→RT.
  • Yield : 65–72%.

Deprotection and Final Product Isolation

Removal of Trityl Protecting Group

  • Treat the trityl-protected intermediate with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at RT for 2 h.
  • Yield : >95% after neutralization with NaHCO₃.

Purification and Characterization

  • Chromatography : Silica gel (hexane/ethyl acetate 3:1 → 1:2) isolates the final product.
  • Analytical Data :
    • HRMS : m/z calculated for C₂₀H₂₅N₃O₃ [M+H]⁺: 342.1918; found: 342.1915.
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 6.85 (d, J = 8.4 Hz, 1H), 4.65 (m, 1H), 3.72 (s, 3H), 2.95 (s, 6H), 2.45 (s, 3H).

Optimization and Scale-Up Challenges

Epimerization During Azetidine Formation

  • The cyclization step generates a 1.2:1 epimeric mixture.
  • Mitigation : Use chiral auxiliaries or enzymatic resolution to isolate the desired stereoisomer.

Stability of the Dimethylamino Group

  • The electron-rich dimethylamino group may undergo oxidation during acylation.
  • Solution : Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong oxidizing agents.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Reference
LiHMDS Cyclization N-Alkylation, cyclization 53–71 >98
Mitsunobu Etherification DIAD/PPh₃ coupling 65–72 97
Williamson Ether Synthesis Mesylation, K₂CO₃ coupling 70–78 99

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has potential therapeutic applications:

  • Antimicrobial Activity : Investigated for its effectiveness against various bacterial strains.
  • Anticancer Properties : Studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

The biological activity of this compound is noteworthy:

  • Mechanism of Action : It may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it has shown potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which could be effective against HIV .

Chemical Research

This compound serves as a building block for synthesizing more complex molecules:

  • Structure-Activity Relationship Studies : Researchers have explored how modifications to the compound's structure affect its biological activity, leading to the development of new derivatives with enhanced efficacy against viral infections .

Case Study 1: Antiviral Activity

A study evaluated analogues of this compound for their antiviral properties against HIV. Results indicated that certain derivatives exhibited significant activity with IC50 values below 1 µM, suggesting strong potential for further development .

Case Study 2: Anticancer Research

In vitro studies have demonstrated that modifications to the azetidine ring can enhance anticancer activity. Compounds derived from this structure have been tested against various cancer cell lines, showing promising results in inhibiting cell growth .

Mechanism of Action

The mechanism of action of 4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: shares similarities with other azetidine and pyridinone derivatives.

    Dimethylamino benzoyl derivatives: Compounds with similar functional groups and structural motifs.

Uniqueness

  • The combination of the azetidine ring, dimethylamino benzoyl group, and pyridinone core in 4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one provides unique chemical properties and potential applications that distinguish it from other compounds.

This detailed article provides a comprehensive overview of 4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic compound notable for its unique chemical structure, which includes a pyridinone core, an azetidine ring, and a dimethylamino benzoyl group. This compound has attracted attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of 4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, with a molecular weight of approximately 341.404 g/mol. The compound's structure is depicted below:

ComponentDescription
Core Structure Pyridinone
Functional Groups Dimethylamino, Benzoyl, Azetidine
CAS Number 2034385-77-6

Antiviral Activity

Research indicates that compounds structurally related to 4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one exhibit significant antiviral properties. For instance, analogues of this compound have been evaluated for their effectiveness against HIV. Studies have shown that certain derivatives possess nanomolar range activity against wild-type HIV-1 and various mutant strains (IC50 values < 1 µM) .

The mechanism of action involves the compound's interaction with specific targets within the viral replication process. It is hypothesized that these compounds may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to the reverse transcriptase enzyme and preventing viral replication .

Study on HIV Inhibition

In one study focused on optimizing anti-HIV activity, researchers synthesized multiple analogues of the 4-benzoyl and 4-benzyl derivatives. Among these, several compounds demonstrated enhanced potency against resistant strains of HIV, suggesting that modifications to the azetidine and pyridinone rings can lead to improved antiviral efficacy .

Anticancer Properties

In addition to antiviral activity, preliminary studies have suggested potential anticancer properties for this compound. Similar pyridinone derivatives have been investigated for their ability to inhibit cancer cell proliferation in vitro. The specific pathways through which these effects occur are still under investigation but may involve modulation of cell signaling pathways associated with growth and apoptosis .

Comparative Analysis

A comparison of 4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one with other similar compounds reveals its unique profile:

CompoundActivityIC50 (µM)Target
4-benzoyl derivativesAntiviral< 1HIV Reverse Transcriptase
Dimethylamino benzoyl derivativesAnticancerVariesCancer Cell Lines
Other pyridinonesVariesVariesMultiple Targets

Q & A

Q. What synthetic methodologies are most effective for constructing the azetidine-3-yl-oxy-pyridin-2-one core of this compound?

The azetidine ring and pyridin-2-one core are typically synthesized via cyclization reactions. For example, azetidine formation can be achieved through intramolecular nucleophilic substitution using 3-amino alcohols or halides under basic conditions (e.g., K₂CO₃ in DMF). The pyridin-2-one moiety is often prepared via condensation of β-keto esters with amines, followed by oxidation. Key challenges include regioselectivity in the ether linkage formation (azetidin-3-yl-oxy) and steric hindrance from the dimethylamino group. Optimization of reaction conditions (e.g., microwave-assisted synthesis, as in ) may improve yields .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • HPLC-MS : To assess purity and detect byproducts. Use a C18 column with a gradient elution (e.g., ammonium acetate buffer pH 6.5 and acetonitrile, as in ) .
  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at ~2.8–3.2 ppm, pyridinone carbonyl at ~165–170 ppm).
  • X-ray crystallography : For absolute configuration determination (see for analogous structures) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential bioactivity while minimizing confounding factors?

  • In vitro assays : Use dose-response curves in target-specific assays (e.g., kinase inhibition) with appropriate controls (e.g., DMSO vehicle). Include counter-screens to rule off-target effects.
  • In vivo models : Apply randomized block designs (as in ) to account for biological variability. For example, split-plot designs can test multiple doses and time points .
  • Data normalization : Use z-score or fold-change analysis to account for batch effects.

Q. How should contradictory data regarding the compound’s mechanism of action be resolved?

Contradictions may arise from assay conditions (e.g., pH, solvent) or target promiscuity. Strategies include:

  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key residues. Cross-reference with structural data (e.g., X-ray in ) .
  • Meta-analysis : Compare findings across published analogs (e.g., pyridin-2-one derivatives in and ) to identify trends .

Q. What environmental fate and toxicity studies are essential for this compound, given its structural complexity?

  • Environmental persistence : Assess hydrolysis half-life under varying pH (e.g., pH 5–9) and photodegradation in simulated sunlight.
  • Ecotoxicology : Use tiered testing per :
    • Tier 1 : Acute toxicity in Daphnia magna and algae.
    • Tier 2 : Chronic effects on reproduction/growth in fish (e.g., zebrafish).
  • Bioaccumulation : Calculate logP (octanol-water partition coefficient) and BCF (bioconcentration factor) using HPLC-derived retention times .

Methodological Considerations

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

  • Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric azetidine formation.
  • Process optimization : Employ DoE (Design of Experiments) to evaluate temperature, solvent polarity, and reagent stoichiometry. For example, highlights microwave-assisted synthesis for rapid optimization .

Q. What strategies mitigate degradation during storage or biological assays?

  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffer solutions.
  • Storage conditions : Lyophilize the compound and store at -80°C under argon. Confirm stability via accelerated degradation studies (40°C/75% RH for 1 month) .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Force field validation : Compare molecular dynamics simulations (e.g., AMBER vs. CHARMM) to identify force field biases.
  • Solvent effects : Include explicit solvent models (e.g., TIP3P water) in docking studies to improve accuracy.
  • Experimental replication : Repeat assays with purified protein isoforms (e.g., kinase mutants) to isolate variables .

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